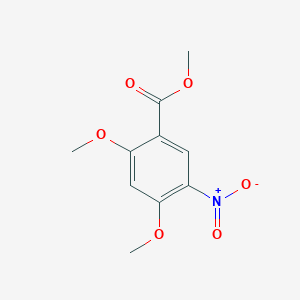

Methyl 2,4-dimethoxy-5-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2,4-dimethoxy-5-nitrobenzoate is a useful research compound. Its molecular formula is C10H11NO6 and its molecular weight is 241.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Methyl 2,4-dimethoxy-5-nitrobenzoate has been explored for its potential therapeutic effects, particularly in neuroprotection and anticancer activities.

Neuroprotective Effects

Recent studies have demonstrated that derivatives of this compound exhibit neuroprotective properties. For instance, in a study involving Caenorhabditis elegans, treatment with related nitrobenzoate compounds significantly improved food-sensing performance and mitigated dopamine neuronal death caused by neurotoxic agents. This suggests that this compound could be a candidate for further investigation in the treatment of neurodegenerative diseases such as Parkinson's disease .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable case study highlighted its effectiveness against various human cancer cell lines. The study reported that this compound and its derivatives showed cytotoxic effects, indicating potential as a lead compound for developing new cancer therapies .

Agricultural Applications

In addition to its medicinal uses, this compound has applications in agriculture as a pesticide or herbicide precursor.

Pesticidal Properties

Research has indicated that compounds similar to this compound can act as effective pesticides. They are believed to disrupt the metabolic processes of pests, leading to increased mortality rates. This application is particularly valuable in developing environmentally friendly agricultural practices .

Synthesis and Derivatives

The synthesis of this compound involves several chemical pathways that can yield various derivatives with enhanced properties.

Synthesis Methodologies

The compound can be synthesized through methods involving the nitration of methoxy-substituted benzoic acids followed by esterification processes. This synthetic versatility allows researchers to modify the compound's structure to enhance its biological activity or reduce toxicity .

- Neuroprotection in Animal Models : A study demonstrated that this compound provided significant neuroprotection against dopaminergic neuron degeneration in animal models exposed to toxic agents. The results indicated a restoration of motor functions and improved neuronal health .

- Anticancer Efficacy : Another study focused on the cytotoxic effects of this compound on cancer cell lines. It revealed that treatment with this compound led to a marked decrease in cell viability across multiple cancer types, suggesting its potential as an anticancer agent .

Analyse Des Réactions Chimiques

Nitro Group Reduction

The nitro group at position 5 undergoes catalytic hydrogenation to form an amino derivative. This reaction is critical for generating intermediates in medicinal chemistry.

Mechanism :

-

Hydrogen gas adsorbs onto a palladium catalyst.

-

Nitro group (-NO₂) is reduced to amine (-NH₂) via sequential electron and proton transfers.

-

Methoxy groups remain unaffected due to their stability under reducing conditions.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring participates in EAS, with regioselectivity dictated by substituent effects:

-

Methoxy groups (positions 2 and 4) activate the ring and direct incoming electrophiles to ortho/para positions.

-

Nitro group (position 5) deactivates the ring but can direct meta substitution in specific cases .

Example Reaction :

Nitration under mixed acid conditions introduces a second nitro group, though this is sterically hindered due to existing substituents .

Photochemical Reactions

The compound exhibits photolytic behavior under UV light, leading to decarboxylation or rearrangement. For example, irradiation in methanol releases free acids via a photoenol intermediate (lifetime: 1–100 ms) .

Key Pathway :

-

UV excitation generates a triplet-state enol.

-

Proton transfer forms a reactive photoenol.

Decarboxylative Cross-Coupling

In continuous flow reactors, the compound participates in palladium-catalyzed decarboxylative biaryl synthesis. This method couples aromatic carboxylates with aryl triflates under Cu/PD catalysis at 170°C, forming biaryl structures .

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| Methyl 2,4-dimethoxy-5-nitrobenzoate | Pd(OAc)₂, CuNO₃(phen)(PPh₃)₂ | 4’-Methyl-2-nitrobiphenyl | 56% |

Ipso Substitution

Under cerium(IV) ammonium nitrate (CAN) and trifluoroacetic acid (TFA), the compound undergoes ipso substitution at the ester group, replacing the carboxylate with a nitro group. This rare reaction proceeds via a radical mechanism .

Mechanistic Steps :

-

CAN oxidizes the aromatic ring, generating a radical cation.

-

Nitration occurs at the ipso position, displacing the ester group .

Biological Redox Interactions

The nitro group is bioactivated in vivo through enzymatic reduction, forming reactive nitroso and hydroxylamine intermediates. These species can covalently modify cellular proteins or DNA, relevant to the compound’s potential antimicrobial applications .

Enzymatic Pathway :

-

NADPH-dependent reductases reduce -NO₂ to -NHOH.

-

Further reduction yields -NH₂, with reactive oxygen species (ROS) generated as byproducts .

Comparative Reactivity

The table below contrasts reactivity trends with structural analogs:

| Compound | Key Reactivity Difference | Reference |

|---|---|---|

| Methyl 3,4-dimethoxy-5-nitrobenzoate | Reduced steric hindrance enhances EAS rates | |

| Ethyl 2-(4-methoxy-2-nitrophenyl)acetate | Ethyl ester increases hydrolytic stability |

Propriétés

Formule moléculaire |

C10H11NO6 |

|---|---|

Poids moléculaire |

241.20 g/mol |

Nom IUPAC |

methyl 2,4-dimethoxy-5-nitrobenzoate |

InChI |

InChI=1S/C10H11NO6/c1-15-8-5-9(16-2)7(11(13)14)4-6(8)10(12)17-3/h4-5H,1-3H3 |

Clé InChI |

ONJIZDKAWTWERL-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])OC |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.